molecular formula C11H15ClN2O B13675156 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride

Cat. No.: B13675156
M. Wt: 226.70 g/mol
InChI Key: MBYKZTQAMNZIEC-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core with a tert-butyl group and is often used in research due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride can be compared with other similar compounds, such as:

  • tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
  • (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
  • (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13;/h4-6H,7H2,1-3H3;1H

InChI Key

MBYKZTQAMNZIEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CC2=C1N=CC=C2.Cl

Origin of Product

United States

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